Tiliacorine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

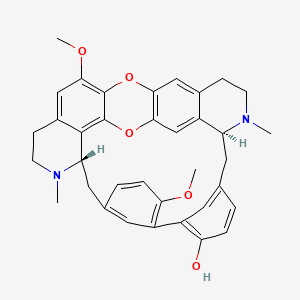

Tiliacorine is a member of isoquinolines.

Scientific Research Applications

Antioxidant Activity

Tiliacorine exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in biological systems. This is particularly relevant in the context of chronic diseases where oxidative damage plays a crucial role.

Antidiabetic Effects

Studies have shown that this compound has the potential to inhibit key enzymes involved in carbohydrate metabolism such as α-glucosidase and α-amylase. This inhibition can lead to lower blood sugar levels and offers a therapeutic avenue for managing diabetes .

Antimicrobial Properties

This compound has demonstrated antibacterial and antifungal activities against various pathogens. It has been particularly noted for its efficacy against strains of E. coli and Staphylococcus aureus . This makes it a candidate for developing new antimicrobial agents amid rising antibiotic resistance.

Anticancer Potential

Research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

Agricultural Applications

This compound is also explored for its role in agriculture as a natural pesticide due to its antimicrobial properties. Its application can help reduce reliance on synthetic chemicals while promoting sustainable farming practices.

Case Studies

Chemical Reactions Analysis

Structural Features and Reactive Sites

Tiliacorine’s structure (PubChem CID 442369 ) includes:

-

Two benzylisoquinoline moieties linked by ether bonds.

-

Methoxy groups (-OCH₃) at positions 16 and 27.

-

A hydroxyl group (-OH) at position 13.

-

Methyl groups (-CH₃) on nitrogen atoms.

| Functional Group | Position | Potential Reactivity |

|---|---|---|

| Methoxy (-OCH₃) | 16, 27 | Demethylation (acidic/basic conditions) |

| Hydroxyl (-OH) | 13 | Oxidation, esterification, glycosylation |

| Tertiary amine (-NCH₃) | 7, 22 | Protonation, quaternization |

| Ether linkages | Multiple | Cleavage under strong acids/bases |

Demethylation of Methoxy Groups

Methoxy groups are susceptible to cleavage under acidic or enzymatic conditions, forming phenolic -OH groups. For example:

R OCH3+H2OH+/enzymeR OH+CH3OH

This reaction is common in alkaloid metabolism .

Acid/Base-Mediated Ether Cleavage

Ether bonds linking the benzylisoquinoline units could hydrolyze under extreme conditions:

R O R +H2OH+/OH−R OH+R OH

This would fragment this compound into smaller alkaloids, though no experimental evidence confirms this pathway .

Biological Modifications

In vivo, this compound likely undergoes enzymatic transformations:

-

Cytochrome P450-mediated oxidation : Introduction of additional hydroxyl groups or epoxidation.

-

Methyltransferase activity : Potential methylation of free -OH groups.

-

Glucuronidation/sulfation : Phase II metabolism for excretion .

Experimental Data Gaps

-

No kinetic data (e.g., rate constants, activation energies) are available in the NIST Chemical Kinetics Database or other sources .

-

Synthetic routes and catalytic studies (e.g., palladium-catalyzed modifications) remain unexplored .

Comparative Reactivity of Related Alkaloids

| Alkaloid | Key Reactions | Reference |

|---|---|---|

| Berberine | Oxidation to berberrubine, methylation | |

| Tetrandrine | Ether cleavage, demethylation | |

| This compound | (Inference) Demethylation, oxidation | This work |

Challenges in Reaction Analysis

Properties

Molecular Formula |

C36H36N2O5 |

|---|---|

Molecular Weight |

576.7 g/mol |

IUPAC Name |

(8S,21S)-16,27-dimethoxy-7,22-dimethyl-29,31-dioxa-7,22-diazaoctacyclo[19.9.3.14,30.110,14.115,19.03,8.025,33.028,32]hexatriaconta-1(30),2,4(34),10(36),11,13,15,17,19(35),25,27,32-dodecaen-13-ol |

InChI |

InChI=1S/C36H36N2O5/c1-37-11-9-22-17-31-32-19-24(22)27(37)15-20-5-7-29(39)25(13-20)26-14-21(6-8-30(26)40-3)16-28-34-23(10-12-38(28)2)18-33(41-4)35(42-31)36(34)43-32/h5-8,13-14,17-19,27-28,39H,9-12,15-16H2,1-4H3/t27-,28-/m0/s1 |

InChI Key |

DQIJJKSVYLLDQW-NSOVKSMOSA-N |

SMILES |

CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)O)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)OC |

Isomeric SMILES |

CN1CCC2=CC3=C4C=C2[C@@H]1CC5=CC(=C(C=C5)O)C6=C(C=CC(=C6)C[C@H]7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)OC |

Canonical SMILES |

CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)O)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)OC |

Synonyms |

tiliacorinine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.